beta-Alanine Benzyl Ester p-Toluenesulfonate beta-Alanine Benzyl Ester p-Toluenesulfonate
Brand Name: Vulcanchem
CAS No.: 27019-47-2
VCID: VC21539455
InChI: InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol

beta-Alanine Benzyl Ester p-Toluenesulfonate

CAS No.: 27019-47-2

Cat. No.: VC21539455

Molecular Formula: C17H21NO5S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Alanine Benzyl Ester p-Toluenesulfonate - 27019-47-2

Specification

CAS No. 27019-47-2
Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
IUPAC Name benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key FRHWYVGCFUQMJR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN

Introduction

Chemical Identity and Structural Properties

Beta-Alanine Benzyl Ester p-Toluenesulfonate is a salt compound consisting of benzyl 3-aminopropanoate and p-toluenesulfonic acid. It is characterized by specific chemical and physical properties that make it suitable for various applications in chemical synthesis.

Basic Identification Parameters

The compound is identified by the following parameters:

ParameterValue
CAS Number27019-47-2
Molecular FormulaC17H21NO5S
Molecular Weight351.4 g/mol
IUPAC NameBenzyl 3-aminopropanoate 4-methylbenzenesulfonate

The compound consists of two component structures - benzyl 3-aminopropanoate (CID 1116164) and p-toluenesulfonic acid (CID 6101) .

Physical Properties

The physical characteristics of beta-Alanine Benzyl Ester p-Toluenesulfonate provide important information for handling and application:

PropertyDescription
Physical FormPowder to crystal
ColorWhite to Orange to Green
Melting Point138-139°C
Water SolubilityVery faint turbidity in hot water

Synthesis and Preparation

The synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves a two-step process that combines esterification with salt formation.

Synthetic Pathways

The preparation of this compound generally follows established organic chemistry procedures:

  • Esterification of beta-alanine with benzyl alcohol to form beta-alanine benzyl ester

  • Reaction with p-toluenesulfonic acid to form the p-toluenesulfonate salt

This synthetic route yields the desired compound with high purity when conducted under appropriate conditions .

Quality Parameters

Commercial preparations of beta-Alanine Benzyl Ester p-Toluenesulfonate typically meet specific quality standards:

ParameterSpecification
Purity≥98.0% by HPLC and titration analysis
FormCrystalline material
Analysis MethodHigh-performance liquid chromatography (HPLC)

Chemical Reactivity and Stability

Understanding the reactivity and stability profile of beta-Alanine Benzyl Ester p-Toluenesulfonate is crucial for its proper use in research and chemical synthesis.

Stability Considerations

The compound requires specific storage conditions to maintain its chemical integrity:

Storage ParameterRecommendation
EnvironmentInert atmosphere
TemperatureStore in freezer, under -20°C or 2°C to 8°C
Light SensitivityProtect from light (implied by storage recommendations)

Chemical Reactions

Beta-Alanine Benzyl Ester p-Toluenesulfonate participates in several important chemical transformations:

  • Hydrolysis reactions under acidic or basic conditions

  • Coupling reactions in peptide synthesis

  • Nucleophilic substitution reactions

These reactions form the basis for its utility in chemical research and synthetic applications .

Applications in Research and Industry

Beta-Alanine Benzyl Ester p-Toluenesulfonate has found applications in various research fields, particularly in peptide chemistry and pharmaceutical development.

Peptide Synthesis

As a protected form of beta-alanine, this compound serves as a valuable building block in the synthesis of peptides and peptidomimetics:

ApplicationFunction
Peptide Building BlockProvides protected beta-alanine residue for incorporation into peptide sequences
Acyl DonorActs as an acyl donor in peptide coupling reactions
Protection StrategyOffers benzyl ester protection of the carboxyl group during synthesis

Pharmaceutical Research

The compound has potential applications in pharmaceutical research:

  • Synthesis of beta-alanine-containing drug candidates

  • Preparation of modified amino acid derivatives

  • Development of peptide-based therapeutics

Nomenclature and Identification Systems

Beta-Alanine Benzyl Ester p-Toluenesulfonate is known by various names and identifiers in scientific literature and commercial catalogs.

Common Synonyms

The compound has several synonyms used in scientific and commercial contexts:

  • H-beta-Ala-Obzl.TosOH

  • Benzyl 3-aminopropanoate 4-methylbenzenesulfonate

  • beta-Alanine benzyl ester p-toluenesulfonate salt

  • H-beta-Ala-OBzl p-tosylate

Database Identifiers

Multiple database systems provide identifiers for this compound:

DatabaseIdentifier
PubChem CID13502100
MDL NumberMFCD00039061
CAS Registry27019-47-2

Analytical Methods and Characterization

Various analytical techniques are employed to characterize and confirm the identity and purity of beta-Alanine Benzyl Ester p-Toluenesulfonate.

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination, with typical commercial preparations achieving 98.0% purity .

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